molecular formula C16H18ClNO B4673414 (5-chloro-2-propoxybenzyl)phenylamine

(5-chloro-2-propoxybenzyl)phenylamine

Cat. No.: B4673414
M. Wt: 275.77 g/mol
InChI Key: UTXMVKNDYAJORK-UHFFFAOYSA-N
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Description

(5-Chloro-2-propoxybenzyl)phenylamine is an aromatic amine derivative characterized by a benzylphenylamine core substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzene ring. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol and a CAS registry number of 608524-02-3 . This compound is structurally notable for its disubstituted phenylamine moiety, which influences its physicochemical and biological properties.

Properties

IUPAC Name

N-[(5-chloro-2-propoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-2-10-19-16-9-8-14(17)11-13(16)12-18-15-6-4-3-5-7-15/h3-9,11,18H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXMVKNDYAJORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Insights :

  • Electron-donating groups (e.g., methyl in (3,4-dimethyl)phenylamine) enhance bioactivity, as seen in Nrf2 activation .
  • Alkoxy groups (e.g., propoxy in the target compound) introduce steric bulk, which could affect binding affinity in biological systems .

Toxicity and Structural Modifications

highlights that replacing the phenylamine group (R6) in compound D1 with tetrahydropyranylamine or acetylamine reduces toxicity while maintaining viability. For example:

  • Phenylamine (R6) : High toxicity at low concentrations.
  • Tetrahydropyranylamine (B4) : Reduced toxicity, increased EC₅₀.
  • Acetylamine (B5) : Further toxicity reduction but diminished bioactivity .

This suggests that while the phenylamine core is critical for activity, bulky or polar substituents (e.g., propoxy in the target compound) may balance toxicity and efficacy.

Physicochemical Properties of Related Compounds

Thermal and Optical Behavior

While direct data on this compound is lacking, studies on triphenylamine-based azomethines () reveal:

  • Thermal stability : Decomposition temperatures >300°C due to aromatic rigidity.
  • Optical properties : Absorption maxima (~350–450 nm) and emission in visible spectra, influenced by electron-donating/withdrawing groups .

These properties are relevant to applications in optoelectronics, though the target compound’s chloro and propoxy groups may shift its optical profile compared to simpler phenylamines.

Table: Comparative Molecular Data

Parameter This compound Aniline (Phenylamine) (3,4-Dimethyl)phenylamine
Molecular Weight (g/mol) 191.65 93.13 121.18
Molecular Formula C₈H₁₄ClNO₂ C₆H₇N C₈H₁₁N
Key Substituents Cl, propoxy None CH₃, CH₃
Bioactivity Inferred SAR from analogs Baseline High Nrf2 activation
Toxicity Profile Likely moderate (based on SAR) High Low (if substituted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-chloro-2-propoxybenzyl)phenylamine
Reactant of Route 2
Reactant of Route 2
(5-chloro-2-propoxybenzyl)phenylamine

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